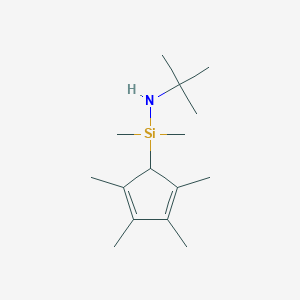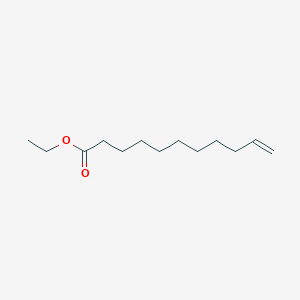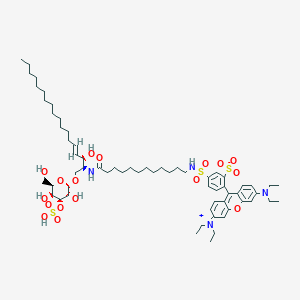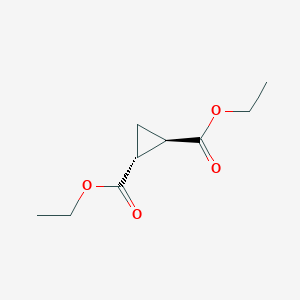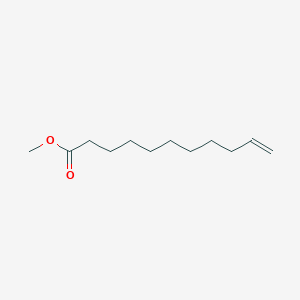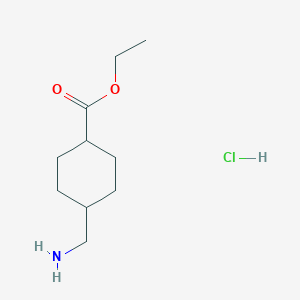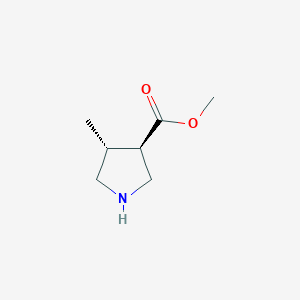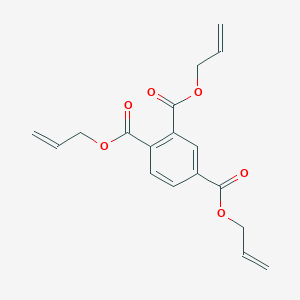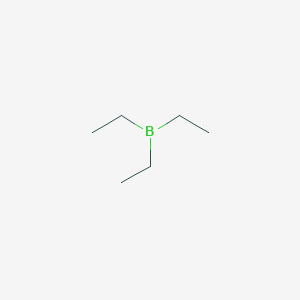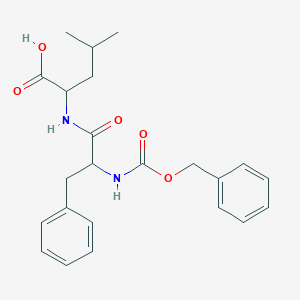
Z-Phe-Leu-OH
Overview
Description
Z-Phe-Leu-OH (also known as NSC 334018) is a substrate for carboxypeptidase Y (CPY). It is used to determine peptidase activity by incubating it with recombinant CPY .
Synthesis Analysis
In peptide synthesis, the most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .Molecular Structure Analysis
Z-Phe-Leu-OH has a molecular formula of C23H28N2O5. Its average mass is 412.479 Da and its monoisotopic mass is 412.199829 Da .Chemical Reactions Analysis
Z-Phe-Leu-OH is a substrate for carboxypeptidase Y (CPY). It is incubated with recombinant CPY to determine peptidase activity .Physical And Chemical Properties Analysis
Z-Phe-Leu-OH has a molecular weight of 412.5 g/mol. It has 3 hydrogen bond donors and 5 hydrogen bond acceptors. It has 11 rotatable bonds. Its exact mass is 412.19982200 g/mol and its monoisotopic mass is 412.19982200 g/mol. Its topological polar surface area is 105 Ų .Scientific Research Applications
Nanomedicine Applications
Z-Phe-Leu-OH: molecules, particularly those based on the Phe-Phe motif, have been utilized in nanomedicine for various purposes. These include drug delivery systems , where they help in transporting therapeutic agents to specific sites within the body, and biomaterials , which are used for tissue engineering and regenerative medicine. The self-assembled nanostructures of these compounds are characterized by their unique nanomorphologies and have been applied in developing new therapeutic paradigms .
UV Protection in Dermatology
In dermatology, there has been research into using Z-Phe-Leu-OH derivatives as safe ultraviolet filters. A study has developed a phenylalanine (Phe) and leucine (Leu) dipeptide functionalized silica-based nanoporous material as a protective agent against UVA/UVB sun irradiation, addressing concerns about harmful sunscreen ingredients .
Laboratory Research and Procedures
In routine laboratory procedures, Z-Phe-Leu-OH is used for binding enzymes or coupling peptides to carrier proteins. These functions are crucial for developing relationships between proteins and other cellular components in research settings .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-16(2)13-20(22(27)28)24-21(26)19(14-17-9-5-3-6-10-17)25-23(29)30-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOXOGVHBFUSFH-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Phe-Leu-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



